molecular formula C18H20N2O2 B1665027 Adipic dianilide CAS No. 4456-80-8

Adipic dianilide

Cat. No.: B1665027
CAS No.: 4456-80-8
M. Wt: 296.4 g/mol
InChI Key: MMPIRUFECHXNQE-UHFFFAOYSA-N
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Description

N,N’-Diphenyladipamide is an organic compound characterized by the presence of two phenyl groups attached to an adipamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diphenyladipamide can be synthesized through the reaction of adipoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the adipoyl chloride acting as the acylating agent and the aniline providing the amine groups necessary for the formation of the amide bonds.

Industrial Production Methods

In an industrial setting, the production of N,N’-Diphenyladipamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenyladipamide undergoes various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N,N’-Diphenyladipamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Diphenyladipamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diphenylformamidine
  • N,N’-Diphenylurea
  • N,N’-Diphenylthiourea

Uniqueness

N,N’-Diphenyladipamide is unique due to its adipamide backbone, which imparts distinct chemical and physical properties compared to other diphenyl compounds

Properties

CAS No.

4456-80-8

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N,N'-diphenylhexanediamide

InChI

InChI=1S/C18H20N2O2/c21-17(19-15-9-3-1-4-10-15)13-7-8-14-18(22)20-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,19,21)(H,20,22)

InChI Key

MMPIRUFECHXNQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2

Appearance

Solid powder

4456-80-8

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adipic dianilide;  Adipanilide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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